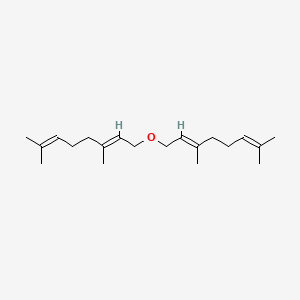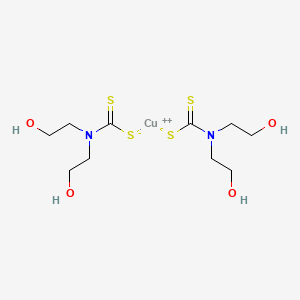
Bis(2-Hydroxyethyl)dithiocarbamic acid copper salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-Hydroxyethyl)dithiocarbamic acid copper salt, also known as copper(II) bis(2-hydroxyethyl)dithiocarbamate, is a coordination compound with the molecular formula C10H20CuN2O4S4. It is a dark green to black crystalline powder that is soluble in water. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(2-Hydroxyethyl)dithiocarbamic acid copper salt can be synthesized through the reaction of copper(II) salts with bis(2-hydroxyethyl)dithiocarbamate ligands. The typical reaction involves dissolving copper(II) sulfate in water and adding bis(2-hydroxyethyl)dithiocarbamate under stirring conditions. The reaction mixture is then heated to facilitate the formation of the copper complex. The product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous stirring, controlled temperature, and pH adjustments to ensure the complete reaction of the starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-Hydroxyethyl)dithiocarbamic acid copper salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The copper center can undergo ligand exchange reactions with other dithiocarbamate ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Ligand exchange reactions are typically carried out in aqueous or organic solvents under mild conditions.
Major Products Formed
Oxidation: Disulfides and other oxidized derivatives.
Reduction: Thiol derivatives.
Substitution: New copper complexes with different dithiocarbamate ligands.
Applications De Recherche Scientifique
Bis(2-Hydroxyethyl)dithiocarbamic acid copper salt has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for the synthesis of other copper complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in cancer therapy due to its ability to inhibit certain enzymes.
Industry: Utilized in the production of rubber and as a stabilizer in the manufacturing of plastics
Mécanisme D'action
The mechanism of action of bis(2-hydroxyethyl)dithiocarbamic acid copper salt involves its interaction with molecular targets such as enzymes and proteins. The copper center plays a crucial role in binding to these targets, leading to the inhibition of enzymatic activity. The dithiocarbamate ligands also contribute to the compound’s ability to chelate metal ions, which can disrupt various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-hydroxyethyl)dithiocarbamic acid zinc salt
- Diethyldithiocarbamate disulfiram
- N,N-Dimethyldithiocarbamate copper salt
Uniqueness
Bis(2-Hydroxyethyl)dithiocarbamic acid copper salt is unique due to its specific coordination chemistry and the presence of hydroxyethyl groups, which enhance its solubility and reactivity. Compared to other dithiocarbamate compounds, it exhibits distinct biological and catalytic properties, making it valuable in various applications .
Propriétés
Formule moléculaire |
C10H20CuN2O4S4 |
|---|---|
Poids moléculaire |
424.1 g/mol |
Nom IUPAC |
copper;N,N-bis(2-hydroxyethyl)carbamodithioate |
InChI |
InChI=1S/2C5H11NO2S2.Cu/c2*7-3-1-6(2-4-8)5(9)10;/h2*7-8H,1-4H2,(H,9,10);/q;;+2/p-2 |
Clé InChI |
CWZKOKSQKMDNMW-UHFFFAOYSA-L |
SMILES canonique |
C(CO)N(CCO)C(=S)[S-].C(CO)N(CCO)C(=S)[S-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13827195.png)
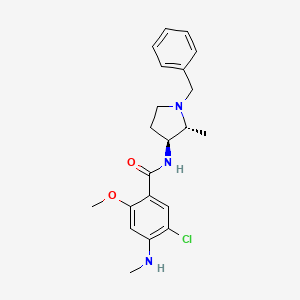
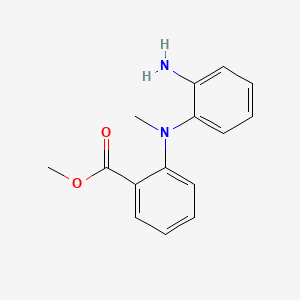
![[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate](/img/structure/B13827227.png)


![Phenylalanine,4-carboxy-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13827237.png)
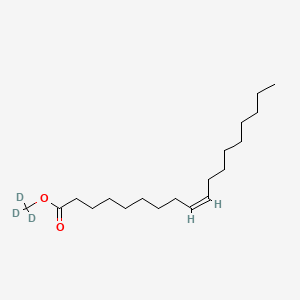

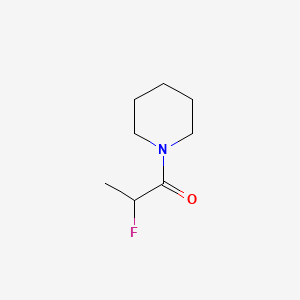
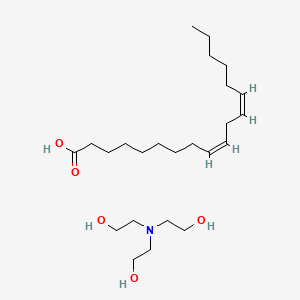
![disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate](/img/structure/B13827261.png)
